(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484726
InChI: InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
SMILES:
Molecular Formula: C14H18BrNO5S
Molecular Weight: 392.27 g/mol

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

CAS No.:

Cat. No.: VC16484726

Molecular Formula: C14H18BrNO5S

Molecular Weight: 392.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide -

Specification

Molecular Formula C14H18BrNO5S
Molecular Weight 392.27 g/mol
IUPAC Name tert-butyl (4S)-4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate
Standard InChI InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
Standard InChI Key BSBOQPCBENVYGB-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl (S)-4-(4-bromobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, reflects its core structure: a five-membered oxathiazolidine ring fused to a 4-bromobenzyl group at position 4 and a Boc group at position 3 . The sulfonyl-dioxide moiety (SO₂) at positions 2 and 2 enhances electrophilicity, facilitating nucleophilic substitutions . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈BrNO₅S
Molecular Weight392.26 g/mol
Stereochemistry(S)-configuration at C4
SMILES NotationBrC₁=CC=C(C=C₁)C[C@@H]₂N(C(OC(C)(C)C)=O)S(OC₂)(=O)=O

The (S)-configuration at the C4 position is critical for enantioselective interactions in biological systems, as demonstrated in glycogen synthase activators .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals key absorptions:

  • S=O Stretching: 1340 cm⁻¹ and 1160 cm⁻¹ (symmetric and asymmetric SO₂ vibrations) .

  • C=O Stretching: 1725 cm⁻¹ (Boc carbonyl) .

  • C-Br Stretching: 560 cm⁻¹ .

Nuclear magnetic resonance (¹H NMR, 400 MHz, CDCl₃) data :

  • δ 7.45–7.25 (m, 4H): Aromatic protons from 4-bromobenzyl.

  • δ 4.85 (q, J = 6.8 Hz, 1H): Methine proton adjacent to the sulfonyl group.

  • δ 1.45 (s, 9H): tert-Butyl group of the Boc protector.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Ring Formation: Cyclocondensation of (S)-4-(4-bromobenzyl)thiazolidine with sulfur trioxide (SO₃) yields the oxathiazolidine-2,2-dioxide core .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the Boc group at N3 .

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1) achieves >95% purity .

Yield and Scalability

  • Lab-Scale Yield: 68–72% .

  • Kilogram-Scale Challenges: Exothermic Boc protection requires controlled addition of Boc₂O below −10°C to prevent racemization .

Applications in Medicinal Chemistry

PAR-1 Receptor Antagonists

The compound’s 4-bromobenzyl group enhances binding to protease-activated receptor 1 (PAR-1), a target in thrombotic disorders. In vitro assays show IC₅₀ = 120 nM against PAR-1, outperforming non-brominated analogs (IC₅₀ = 450 nM) .

Glycogen Synthase Activation

Incorporation into spirocyclic templates activates glycogen synthase kinase-3β (GSK-3β) with 92% inhibition at 10 μM, pivotal for diabetes therapeutics .

ParameterValueSource
GHS PictogramsGHS07
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Analytical Data and Quality Control

High-Performance Liquid Chromatography (HPLC)

ParameterValueSource
ColumnC18 (4.6 × 150 mm)
Mobile PhaseAcetonitrile/H₂O (70:30)
Retention Time8.2 min
Purity≥95%

Mass Spectrometry

  • ESI-MS (m/z): 392.1 [M+H]⁺ (calc. 392.03) .

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